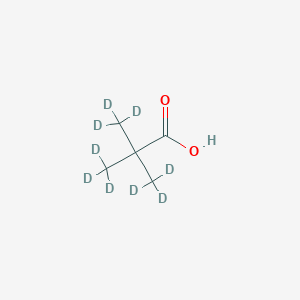
Potassim 2-chloro-4-phenylphenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-chloro-4-phenylphenate (KCPP) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 274.75 g/mol. KCPP is widely used in the field of biochemistry and pharmacology due to its various properties and mechanisms of action.
Wirkmechanismus
Potassim 2-chloro-4-phenylphenate acts as an inhibitor of protein synthesis by binding to the ribosomes, which are responsible for the production of proteins. It also inhibits the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. Potassim 2-chloro-4-phenylphenate has been shown to have antifungal and antibacterial properties as well.
Biochemische Und Physiologische Effekte
Potassim 2-chloro-4-phenylphenate has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to inhibit the growth of certain fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Potassim 2-chloro-4-phenylphenate has several advantages when used in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Potassim 2-chloro-4-phenylphenate has limitations as well. It can be toxic in high concentrations and can have adverse effects on the environment.
Zukünftige Richtungen
There are several future directions for the use of Potassim 2-chloro-4-phenylphenate in scientific research. One area of research is the development of new drugs that target the ribosomes. Potassim 2-chloro-4-phenylphenate could also be used in the development of new fungicides and antibacterial agents. Additionally, research could be conducted to determine the environmental impact of Potassim 2-chloro-4-phenylphenate and its potential for use in sustainable agriculture.
In conclusion, potassium 2-chloro-4-phenylphenate is a versatile compound that has many applications in scientific research. Its mechanism of action and biochemical effects make it a valuable tool for studying various cellular processes. While it has limitations, Potassim 2-chloro-4-phenylphenate has the potential for future use in the development of new drugs and agricultural practices.
Synthesemethoden
Potassim 2-chloro-4-phenylphenate can be synthesized through various methods, including the reaction of 2-chlorobenzoic acid with phenylmagnesium bromide, followed by the addition of potassium hydroxide. Another method involves the reaction of 2-chlorobenzoyl chloride with phenylmagnesium bromide, followed by the addition of potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Potassim 2-chloro-4-phenylphenate is used in various scientific research applications, including the study of enzyme inhibition, protein synthesis, and cell signaling pathways. It is also used as a preservative in the food industry and as a fungicide in agriculture.
Eigenschaften
CAS-Nummer |
18128-16-0 |
|---|---|
Produktname |
Potassim 2-chloro-4-phenylphenate |
Molekularformel |
C12H8ClKO |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
potassium;2-chloro-4-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |
InChI-Schlüssel |
MUFFBVTZSRJQNG-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)